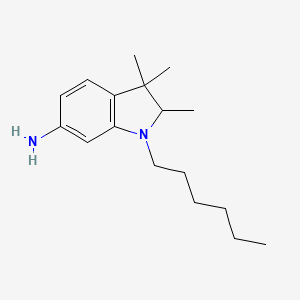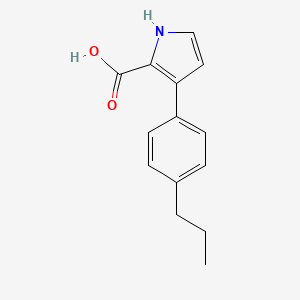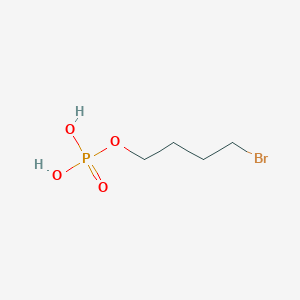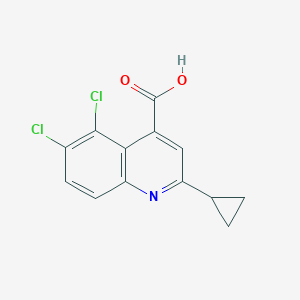
1-(Difluoromethyl)-3-(trifluoromethoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Difluoromethyl)-3-(trifluoromethoxy)benzene is an organic compound characterized by the presence of both difluoromethyl and trifluoromethoxy groups attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction, where a suitable benzene derivative undergoes substitution with difluoromethyl and trifluoromethoxy reagents under specific conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale nucleophilic substitution reactions, utilizing advanced techniques to ensure high yield and purity. The process often requires precise control of reaction parameters, such as temperature, pressure, and the use of catalysts to optimize the reaction efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Difluoromethyl)-3-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halides, thiocyanates, and organometallic compounds are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of functionalized benzene derivatives .
Wissenschaftliche Forschungsanwendungen
1-(Difluoromethyl)-3-(trifluoromethoxy)benzene has diverse applications in scientific research:
Wirkmechanismus
The mechanism by which 1-(Difluoromethyl)-3-(trifluoromethoxy)benzene exerts its effects involves interactions with molecular targets and pathways. The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The trifluoromethoxy group, in particular, can influence the compound’s electronic properties, affecting its reactivity and binding affinity to specific targets .
Vergleich Mit ähnlichen Verbindungen
- 1-(Trifluoromethyl)-3-(trifluoromethoxy)benzene
- 1-(Difluoromethyl)-4-(trifluoromethoxy)benzene
- 1-(Difluoromethyl)-3-(difluoromethoxy)benzene
Comparison: 1-(Difluoromethyl)-3-(trifluoromethoxy)benzene is unique due to the specific positioning of the difluoromethyl and trifluoromethoxy groups on the benzene ringCompared to similar compounds, it may offer advantages in terms of stability, reactivity, and suitability for specific applications in pharmaceuticals and materials science .
Eigenschaften
Molekularformel |
C8H5F5O |
|---|---|
Molekulargewicht |
212.12 g/mol |
IUPAC-Name |
1-(difluoromethyl)-3-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C8H5F5O/c9-7(10)5-2-1-3-6(4-5)14-8(11,12)13/h1-4,7H |
InChI-Schlüssel |
AWIGHSPVJBYMEK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(3-Methoxypropyl)-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl]-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B13711264.png)
![6-(tert-Butoxy)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13711270.png)



![7,8-Dinitro-3-trifluoroacetyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B13711319.png)
![N-Boc-[N-3-O-isopropylidene]-1-(-bromoethyl)phosphoryl-D-erythro-sphingosine](/img/structure/B13711321.png)




![1-[(2,2,2-Trifluoroethoxy)methyl]pyrazole-3-boronic Acid](/img/structure/B13711349.png)

![3-amino-6-azaniumylidene-9-[2-[methyl(2-sulfoethyl)carbamoyl]-4-(prop-2-ynylcarbamoyl)phenyl]-5-sulfoxanthene-4-sulfonate](/img/structure/B13711356.png)
